IDO1 Cellular Potency vs. Parent Isatin and 5-Substituted Regioisomer
1-(Pyridin-4-ylmethyl)-1H-indole-2,3-dione demonstrates a profound, >30,000-fold improvement in cellular IDO1 inhibition compared to the parent compound isatin. It also exhibits a 700-fold higher potency than its 5-substituted regioisomer. The N-1 substitution of the pyridinylmethyl group is the key structural determinant for this enhanced activity [REFS-1, REFS-2, REFS-3].
| Evidence Dimension | IDO1 Inhibition (IC50) |
|---|---|
| Target Compound Data | 4 nM (Cellular) |
| Comparator Or Baseline | Isatin (parent): Ki = 132,000 nM; 5-(pyridin-4-ylmethyl) isomer: IC50 = 2,800 nM |
| Quantified Difference | 33,000-fold more potent than isatin; 700-fold more potent than the 5-substituted isomer |
| Conditions | IFN-gamma stimulated human HeLa cells, assessed as inhibition of kynurenine production (IDO1 activity) |
Why This Matters
This nanomolar cellular activity is a primary driver for selecting this compound for immuno-oncology drug discovery, where potent suppression of IDO1-mediated immune escape is required.
- [1] Bristol-Myers Squibb. BindingDB Entry BDBM50454785. 1-(Pyridin-4-ylmethyl)-1H-indole-2,3-dione. Target: Indoleamine 2,3-dioxygenase 1 (Human). IC50: 4 nM. View Source
- [2] Pantouris, G., et al. (2016). Insights into the mechanism of inhibition of tryptophan 2,3-dioxygenase by isatin derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry, 31(1), 70-78. DOI: 10.3109/14756366.2015.1007459. View Source
- [3] Ludwig Center for Cancer Research of the University of Lausanne. BindingDB Entry BDBM50391365. 5-(Pyridin-4-ylmethyl)-1H-indole-2,3-dione. Target: Indoleamine 2,3-dioxygenase 1 (Human). IC50: 2800 nM. View Source
